8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15899401
InChI: InChI=1S/C14H15N5O2/c1-8-5-3-4-6-9(8)7-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-6H,7H2,1-2H3,(H2,15,16)(H,17,20,21)
SMILES:
Molecular Formula: C14H15N5O2
Molecular Weight: 285.30 g/mol

8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

CAS No.:

Cat. No.: VC15899401

Molecular Formula: C14H15N5O2

Molecular Weight: 285.30 g/mol

* For research use only. Not for human or veterinary use.

8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione -

Specification

Molecular Formula C14H15N5O2
Molecular Weight 285.30 g/mol
IUPAC Name 8-amino-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Standard InChI InChI=1S/C14H15N5O2/c1-8-5-3-4-6-9(8)7-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-6H,7H2,1-2H3,(H2,15,16)(H,17,20,21)
Standard InChI Key KVYLQEQPELGZBZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CN2C3=C(N=C2N)N(C(=O)NC3=O)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS: 1370596-44-3) belongs to the 3,7-dihydro-1H-purine-2,6-dione family. Its molecular formula is C₁₄H₁₅N₅O₂, corresponding to a molecular weight of 285.30 g/mol . The systematic name reflects three critical substituents:

  • A methyl group at position 3

  • A 2-methylbenzyl group at position 7

  • An amino group at position 8

Structural Analysis and Physicochemical Properties

The compound’s purine backbone adopts a planar conformation, with substituents influencing its electronic distribution and solubility. Key physicochemical parameters include:

PropertyValueSource
Molecular Weight285.30 g/mol
XLogP3 (Partition Coefficient)Estimated 1.2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Topological Polar Surface Area104 Ų

The 2-methylbenzyl group at N7 enhances lipophilicity compared to unsubstituted purine diones, while the amino group at C8 introduces hydrogen-bonding capacity critical for molecular interactions .

Synthetic Methodologies

Core Synthesis Strategy

The preparation of 8-amino-substituted purine diones typically involves multi-step sequences starting from xanthine derivatives. A pivotal approach, adapted from thietanyl-protection strategies , follows this general pathway:

  • Base Compound Preparation:
    Begin with 3-methylxanthine, which undergoes bromination at position 8 using phosphorus oxybromide (POBr₃) to yield 8-bromo-3-methylxanthine .

  • Protecting Group Installation:
    Introduce a thietanyl group at N7 via nucleophilic substitution with 2-chloromethylthiirane. This step prevents undesired alkylation at N7 during subsequent reactions .

  • Benzylation at N1:
    Treat the protected intermediate with benzyl chloride under basic conditions (e.g., K₂CO₃/DMF) to install the 2-methylbenzyl group .

  • Amination at C8:
    Replace the bromine atom with an amino group using aqueous ammonia or hydrazine hydrate under reflux .

  • Deprotection:
    Remove the thietanyl group via oxidation with hydrogen peroxide, followed by basic hydrolysis to yield the final product .

Critical Reaction Parameters

  • Temperature Control: Amination requires precise temperature (80–100°C) to avoid side reactions .

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) optimize alkylation efficiency .

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in heterogeneous systems .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

The 8-amino group and 2-methylbenzyl substituent differentiate this compound from related purine diones:

CompoundC8 SubstituentN7 SubstituentMolecular Weight (g/mol)Key Biological Activity
8-Amino-3-methyl-7-(2-methylbenzyl)NH₂2-methylbenzyl285.30Enzyme inhibition
8-Hydrazinyl-3-methyl-7-(3-methylbenzyl)NHNH₂3-methylbenzyl329.36Anticancer potential
8-Bromo-3-methyl-7-(thietan-3-yl)BrThietanyl332.89Synthetic intermediate

The 2-methylbenzyl group confers greater metabolic stability compared to smaller alkyl chains, while the amino group enables hydrogen bonding with biological targets .

Research Applications and Mechanistic Insights

Enzymatic Inhibition Studies

Though direct pharmacological data for this compound remains limited, structural analogs demonstrate:

  • Xanthine Oxidase Inhibition: The 8-amino group competes with xanthine for binding at the enzyme’s active site, potentially reducing uric acid production .

  • Kinase Modulation: Purine diones with N7 arylalkyl groups show ATP-competitive inhibition against CDK2 and EGFR kinases.

Material Science Applications

  • Coordination Chemistry: The amino and carbonyl groups enable metal chelation, forming complexes with Cu(II) and Fe(III) ions for catalytic applications.

  • Polymer Synthesis: Incorporation into monomeric units enhances thermal stability in polyamides and polyurethanes.

Challenges and Future Directions

Biological Evaluation Priorities

  • In Vitro Screening: Prioritize assays against xanthine oxidase, dihydrofolate reductase, and cancer cell lines .

  • ADMET Profiling: Assess absorption, distribution, and toxicity using in silico models (e.g., SwissADME) .

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